![molecular formula C26H20N4O5 B2985358 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207046-52-3](/img/structure/B2985358.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
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Description
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions, including domino reactions, cyclization of 2-aminobenzonitriles with DMF in water, and solvent-free conditions using carbon dioxide. For instance, a novel, efficient, and scalable CO2 mediated synthesis of quinazoline-2,4(1H,3H)-dione was developed by a simple cyclization of 2-aminobenzonitrile with DMF in water as the solvent, showcasing an innovative approach towards sustainable chemistry (Rasal & Yadav, 2016). Another study highlighted the facile route to imidazo[1,2-a]quinolines via a domino reaction, further demonstrating the versatility of quinazoline derivatives in chemical synthesis (Iminov et al., 2008).
Potential Anticancer Agents
Quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities, indicating their potential as anticancer agents. A study synthesized novel quinazolinone derivatives and evaluated their cytotoxic activity against MCF-7 and HeLa cell lines, showing promising results for future anticancer therapies (Poorirani et al., 2018). This aligns with the broader interest in quinazoline derivatives for their antitumor, antimalarial, and various pharmacological activities.
Unique Chemical Transformations
Quinazoline derivatives are also known for their unique chemical transformations, which are critical for the development of novel pharmaceuticals and materials. For example, solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU presents a sustainable method for producing these compounds, highlighting the innovative approaches towards greener chemistry (Mizuno et al., 2007).
properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5/c1-15-9-16(2)11-18(10-15)30-25(31)19-5-3-4-6-20(19)29(26(30)32)13-23-27-24(28-35-23)17-7-8-21-22(12-17)34-14-33-21/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSFACCDCZDPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione |
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